molecular formula C15H20N2O3 B1300330 N-(4-Piperidin-1-yl-phenyl)-succinamic acid CAS No. 436086-97-4

N-(4-Piperidin-1-yl-phenyl)-succinamic acid

Cat. No.: B1300330
CAS No.: 436086-97-4
M. Wt: 276.33 g/mol
InChI Key: LUUNYEARQACGDQ-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety

Scientific Research Applications

N-(4-Piperidin-1-yl-phenyl)-succinamic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

These compounds act as potent and selective human β3 agonists . They have been found to have significant thermogenesis effects on human β3-adrenergic receptor transgenic mice .

Future Directions

The future directions for these compounds involve further optimization to obtain more potent analogs that can be progressed toward pre-clinical evaluation . Their potential as drugs for the treatment of human obesity and type II diabetes makes them of particular interest for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Piperidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form a lactam.

    Reduction: The carbonyl group in the succinamic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of a lactam derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Halogenated derivatives of the phenyl group.

Comparison with Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.

Uniqueness: N-(4-Piperidin-1-yl-phenyl)-succinamic acid is unique due to its specific combination of a piperidine ring and a succinamic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNYEARQACGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355289
Record name BAS 04881615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-97-4
Record name 4-Oxo-4-[[4-(1-piperidinyl)phenyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 04881615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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